molecular formula C8H11N2O3P B8140784 Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate

Cat. No.: B8140784
M. Wt: 214.16 g/mol
InChI Key: MDVKCNAVQUCHKK-UHFFFAOYSA-N
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Description

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H11N2O3P It is a pyrimidine derivative, characterized by the presence of a dimethylphosphoryl group at the 5-position and a carboxylate ester group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate typically involves the reaction of pyrimidine derivatives with dimethylphosphoryl chloride and methanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids or phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as its structural features may interact with biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(dimethylphosphoryl)thiazole-2-carboxylate: Similar structure but with a thiazole ring instead of a pyrimidine ring.

    Methyl 5-(dimethylphosphoryl)imidazole-2-carboxylate: Contains an imidazole ring, offering different electronic properties.

    Methyl 5-(dimethylphosphoryl)pyrazole-2-carboxylate: Features a pyrazole ring, which can influence reactivity and biological activity.

Uniqueness

Methyl 5-(dimethylphosphoryl)pyrimidine-2-carboxylate is unique due to its specific combination of a pyrimidine ring and a dimethylphosphoryl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 5-dimethylphosphorylpyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O3P/c1-13-8(11)7-9-4-6(5-10-7)14(2,3)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVKCNAVQUCHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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